
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
Descripción general
Descripción
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine typically involves multiple steps, starting with the reaction of 2-methylphenol with an appropriate alkylating agent to form the phenoxy group. This is followed by the introduction of the tetrahydro-2-furanylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Application in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine exerts its effects involves binding to specific molecular targets. The exact pathways and targets depend on the context of its use, but it may interact with enzymes or receptors to modulate biological processes.
Comparación Con Compuestos Similares
2-Methylphenoxyacetic acid
N-(Tetrahydro-2-furanylmethyl)propan-1-amine
2-(2-Methylphenoxy)ethanol
Uniqueness: 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is unique due to its combination of the phenoxy group and the tetrahydro-2-furanylmethyl group, which provides distinct chemical properties compared to its similar compounds.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGUCADIKMKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




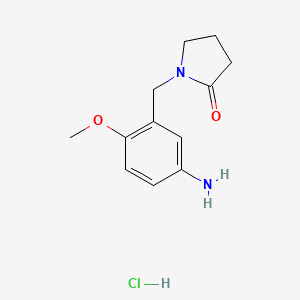

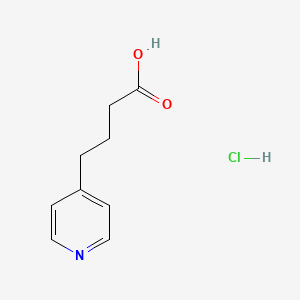
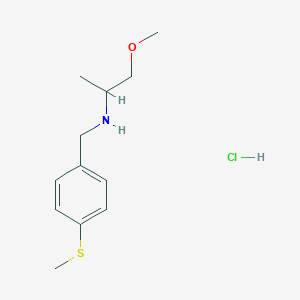
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)

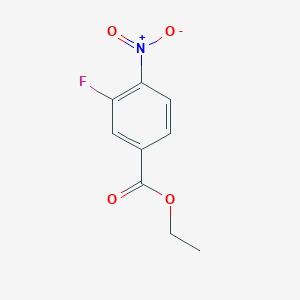
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
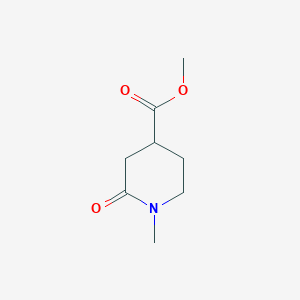

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)

